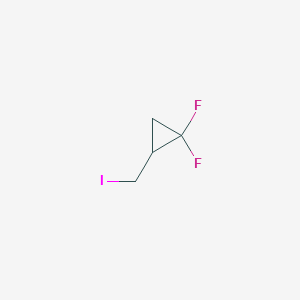
1,1-Difluoro-2-(iodomethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing 1,1-difluoro-2-(iodomethyl)cyclopropane. One notable approach involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. This process yields trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, catalyzed by an adamantylglycine-derived dirhodium complex (Rh2(R-PTAD)4) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Fluorinated Cyclopropanes
Fluorinated cyclopropanes, such as 1,1-Difluoro-2-(iodomethyl)cyclopropane, have attracted interest due to their biological activity and improved metabolic profiles when incorporated into bioactive compounds. Researchers have developed stereoselective synthesis methods for these compounds using diazo-derived rhodium carbenes, zinc carbenoids, ring closure processes, and biocatalytic methods. These methods provide access to fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropane derivatives with high diastereo- and enantioselectivities, demonstrating the utility of fluorinated groups in enhancing the efficiency of chemical processes (Pons et al., 2021).
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
The catalytic 1,3-difunctionalization of cyclopropanes, particularly focusing on 1,3-difluorination reactions, employs aryl iodine(I-III) catalysis. This strategy utilizes commercially available reagents and can be applied to a variety of substituted cyclopropane substrates. The resulting 1,3-difluorides significantly influence molecular conformation, showcasing the utility of these reactions in modulating molecular shape for potential applications in drug design and material science (Banik et al., 2017).
Synthesis of Gem-Difluorinated Cyclopropanes
The synthesis of gem-difluorinated cyclopropanes and cyclopropenes highlights the importance of introducing fluorine atoms onto cyclopropane rings. These modifications alter the molecule's structure, reactivity, and biological properties. The use of trifluoromethyltrimethylsilane as a difluorocarbene source has been explored, offering an efficient method for producing these compounds under milder conditions compared to traditional methods (Wang et al., 2011).
Radical Cascade Reactions and Ring-Opening Transformations
Radical cascade reactions using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor have been developed for the synthesis of bicyclo[3.3.0]octane derivatives. This approach demonstrates the versatility of cyclopropane derivatives in synthesizing complex molecular structures through iodine atom transfer mechanisms (Kitagawa et al., 2002). Additionally, the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions showcases another facet of cyclopropane chemistry, allowing for the creation of diverse functionalized compounds (Ortega & Csákÿ, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-difluoro-2-(iodomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2I/c5-4(6)1-3(4)2-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHPHYBOVMYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-(iodomethyl)cyclopropane | |
CAS RN |
1276677-16-7 |
Source


|
| Record name | 1,1-difluoro-2-(iodomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)
![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)
![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)
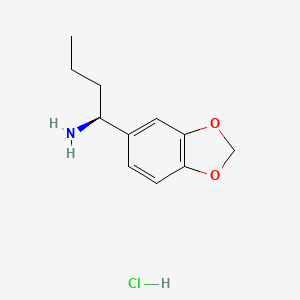
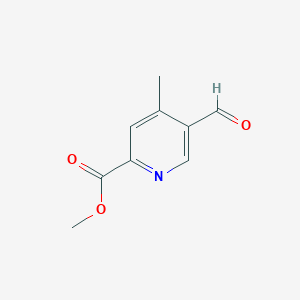
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)
![4-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2698884.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2698885.png)
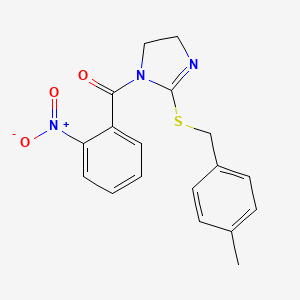
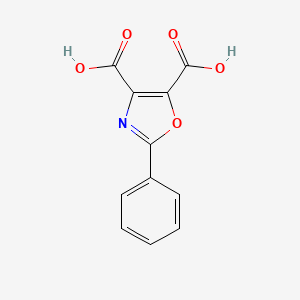
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2698889.png)